![molecular formula C12H8F6O B13681896 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B13681896.png)
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability, lipophilicity, and biological activity, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the trifluoromethyl group in acetic acid . This reaction is regioselective and can be optimized by varying the reaction conditions, such as temperature and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific receptors and enzymes, leading to its biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Another fluorinated compound with similar properties but different applications.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: Compounds with similar fluorine substitution patterns but different core structures.
Uniqueness
5,7-Bis(trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and the presence of the naphthalene core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H8F6O |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
5,7-bis(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H8F6O/c13-11(14,15)7-3-6-4-8(19)1-2-9(6)10(5-7)12(16,17)18/h3,5H,1-2,4H2 |
InChI Key |
VTXAGOSIMYGOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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